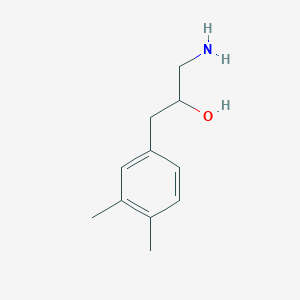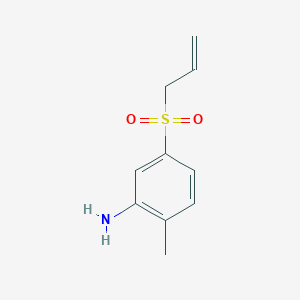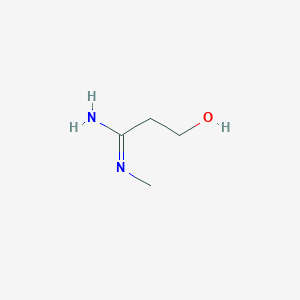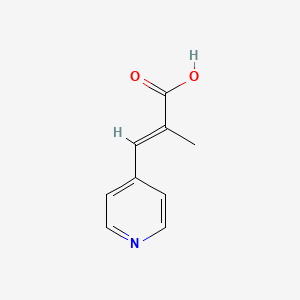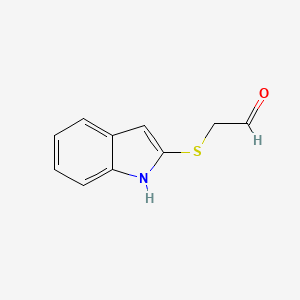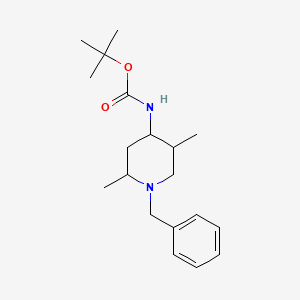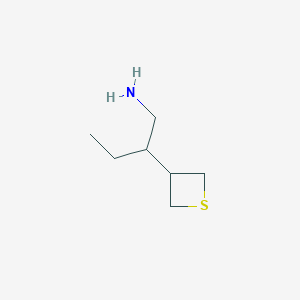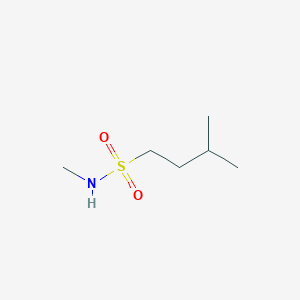
N,3-dimethylbutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,3-dimethylbutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines. This method is efficient and environmentally friendly, as it tolerates a wide range of functional groups and provides good yields . Another method involves the direct synthesis from thiols and amines using oxidative coupling reactions . This approach is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation has been shown to enhance the efficiency and yield of the synthesis . Additionally, the combination of H2O2 and SOCl2 as reagents for the oxidative conversion of thiol derivatives to sulfonyl chlorides, followed by reaction with amines, is another effective industrial method .
Analyse Chemischer Reaktionen
Types of Reactions
N,3-dimethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N,3-dimethylbutane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of herbicides, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,3-dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of bacteria, leading to their eventual death .
Vergleich Mit ähnlichen Verbindungen
N,3-dimethylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C6H15NO2S |
|---|---|
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
N,3-dimethylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-6(2)4-5-10(8,9)7-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
AGLUBLFRZMLKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCS(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13190779.png)
